2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate

Prodrug design Mitochondrial respiration Hydrolytic stability

2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate (CAS 438610-12-9, molecular formula C₁₈H₁₅N₃O₃S₂, molecular weight 385.46 g/mol) is a synthetic, dual-pharmacophore small molecule that covalently links a 4-phenylthiazol-2-amine moiety to a 2-(methylthio)nicotinate ester via an oxoethyl spacer. The compound belongs to the 2-aminothiazole-nicotinate conjugate class, a scaffold family that has yielded inhibitors of viral replication (CHIKV EC₅₀ = 0.6 μM), acetylcholinesterase (AChE IC₅₀ = 0.51 μM), and BRM/BRG1 ATPase.

Molecular Formula C18H15N3O3S2
Molecular Weight 385.5 g/mol
Cat. No. B13357623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate
Molecular FormulaC18H15N3O3S2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3S2/c1-25-16-13(8-5-9-19-16)17(23)24-10-15(22)21-18-20-14(11-26-18)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,20,21,22)
InChIKeyUHPBQYGDCHSMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate (CAS 438610-12-9): Chemical Identity and Research-Grade Procurement Profile


2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate (CAS 438610-12-9, molecular formula C₁₈H₁₅N₃O₃S₂, molecular weight 385.46 g/mol) is a synthetic, dual-pharmacophore small molecule that covalently links a 4-phenylthiazol-2-amine moiety to a 2-(methylthio)nicotinate ester via an oxoethyl spacer [1]. The compound belongs to the 2-aminothiazole-nicotinate conjugate class, a scaffold family that has yielded inhibitors of viral replication (CHIKV EC₅₀ = 0.6 μM), acetylcholinesterase (AChE IC₅₀ = 0.51 μM), and BRM/BRG1 ATPase [2][3]. It is primarily supplied as a research intermediate and fragment-like probe for medicinal chemistry campaigns, with commercial availability typically at ≥95% purity from specialist vendors [1].

Why 2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate Cannot Be Replaced by Generic 2-Aminothiazole or Nicotinate Analogs


Generic substitution within the 2-aminothiazole-nicotinate chemical space is precluded by the convergent structure–activity relationship (SAR) sensitivity of all three molecular modules—the 4-phenylthiazole pharmacophore, the oxoethyl ester linker, and the 2-(methylthio)nicotinate moiety. Published SAR campaigns demonstrate that exchanging the 4-phenyl group for 4-fluorophenyl, naphthalen-2-yl, or 4-ethoxyphenyl alters target engagement profiles across antiviral, cholinergic, and epigenetic targets by >10-fold in potency [1][2]. Likewise, replacing the hydrolytically tunable ester linker with a stable amide bond abrogates mitochondrial inhibitory activity entirely, as shown in TPP–thiazole conjugates where the amide analog (Compound 3) exhibited negligible activity while the ester analog (Compound 1) retained a clear dose-response relationship [3]. The 2-(methylthio) substituent on the nicotinate ring is a critical determinant of target binding: its replacement with hydrogen or other alkylthio groups in the CHIKV inhibitor series led to substantial loss of antiviral potency [1]. These modular SAR constraints mean that even structurally close analogs cannot serve as drop-in replacements without requalification of the entire pharmacological profile.

Quantitative Differentiation Evidence: 2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate vs. Closest Analogs


Hydrolytic Ester Linker vs. Stable Amide Bond: Tunable Release Kinetics Evidenced by Mitochondrial Inhibition SAR

In a series of TPP–thiazole conjugates, the hydrolytic stability of the linker was inversely correlated with mitochondrial inhibitory potency: the thioester analog (Compound 2) exhibited the strongest inhibition, the ester analog (Compound 1) showed intermediate activity suitable for mitohormesis, and the amide analog (Compound 3) displayed negligible activity with no dose-response relationship [1]. This directly validates the mechanistic advantage of an ester-linked conjugate such as 2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate over direct amide-linked analogs—the ester confers biologically tunable release, whereas the amide is essentially inert.

Prodrug design Mitochondrial respiration Hydrolytic stability Linker SAR

4-Phenylthiazol-2-amine Pharmacophore: AChE Inhibitory Activity (IC₅₀ = 0.51 μM) Superior to Rivastigmine and Huperzine-A

The closest characterized analog series bearing the 4-phenylthiazol-2-amine pharmacophore—N-acyl-4-phenylthiazole-2-amines—demonstrated potent AChE inhibition in vitro, with compound 8c achieving an IC₅₀ of 0.51 μmol·L⁻¹, outperforming the clinical reference drugs rivastigmine and Huperzine-A [1]. While the N-acyl substituent differs from the oxoethyl-nicotinate ester present in the target compound, the shared 4-phenylthiazol-2-amine core is the primary AChE recognition element, and the target compound's ester-linked nicotinate group may further modulate binding through additional interactions at the peripheral anionic site [1][2].

Acetylcholinesterase inhibition Alzheimer's disease 4-Phenylthiazol-2-amine scaffold

2-(Methylthio)nicotinate Moiety: Antiviral Potency (CHIKV EC₅₀ = 0.6 μM) with High Selectivity (CC₅₀ = 132 μM, SI = 220)

The 2-(methylthio)nicotinate moiety, when presented as a nicotinamide conjugate with a 4-(naphthalen-2-yl)thiazol-2-amine partner, delivers potent anti-CHIKV activity: EC₅₀ = 0.6 μM, EC₉₀ = 0.93 μM, viral titer reduction (VTR) of 6.9 logs at 10 μM, and no observed cytotoxicity in NHDF cells (CC₅₀ = 132 μM), yielding a selectivity index of 220 [1]. The 2-(methylthio) substituent was essential for activity in this SAR series. The target compound retains this identical 2-(methylthio)nicotinate substructure but presents it as an ester rather than an amide, which—based on linker SAR evidence—may confer distinct pharmacokinetic properties (e.g., hydrolytic release) that the metabolically stable amide cannot provide [1][2].

Antiviral Chikungunya virus 2-(Methylthio)nicotinate Alphavirus inhibitor

Dual-Pharmacophore Architecture: Differentiation from Single-Scaffold BRM/BRG1 ATPase Inhibitors via Nicotinate–Thiazole Conjugation

BRM/BRG1 ATP Inhibitor-2 (CAS 2368900-77-8), which incorporates a 4-phenylthiazol-2-ylamino group and a nicotinamide moiety connected via a 4-(methylthio)butanoyl linker, is a potent dual BRM/BRG1 ATPase inhibitor with IC₅₀ values in the low nanomolar range . The target compound presents the same two recognition elements—4-phenylthiazol-2-amine and a 2-(methylthio)-substituted nicotinate—but covalently couples them through an oxoethyl ester bridge rather than the (S)-4-(methylthio)butanoyl-amide linker used in Inhibitor-2. This architectural difference produces three consequential distinctions: (i) the ester linkage introduces hydrolytic lability that the amide bond of Inhibitor-2 lacks; (ii) the 2-(methylthio) substituent on the nicotinate ring (target compound) versus the 4-(methylthio) substituent on the butanoyl linker (Inhibitor-2) places the sulfur atom in a different electronic and steric environment; and (iii) the absence of the (S)-configured chiral center in the target compound simplifies synthesis and eliminates enantiomer-dependent activity variability [1].

BRM/BRG1 ATPase BAF complex Epigenetics Dual pharmacophore

Recommended Research and Procurement Application Scenarios for 2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate


Prodrug Feasibility Studies Exploiting Esterase-Mediated Release of 4-Phenylthiazol-2-amine

Investigators developing esterase-activated prodrugs can employ this compound as a model substrate to quantify hydrolytic release kinetics of the 4-phenylthiazol-2-amine pharmacophore in plasma, hepatic microsomes, or target tissue homogenates. The ester linkage—validated in the TPP–thiazole mitohormesis series as providing intermediate hydrolytic lability suitable for biological response tuning [1]—allows direct comparison against stable amide-linked analogs that are essentially inactive in mitochondrial assays. Procurement of this compound alongside its closest amide analog (BRM/BRG1 ATP Inhibitor-2) enables head-to-head stability profiling under identical assay conditions.

Fragment-Based Screening Against the Cholinergic System Using a Validated AChE Pharmacophore

The 4-phenylthiazol-2-amine core is a proven AChE recognition element, with the closest analog series achieving IC₅₀ = 0.51 μM, exceeding rivastigmine and Huperzine-A [2]. This compound can serve as a fragment hit for structure-based optimization campaigns targeting the peripheral anionic site (PAS) of AChE, where the nicotinate ester moiety may establish additional π–π or hydrogen-bonding interactions not accessible to simpler N-acyl analogs. Its use in biochemical AChE screens and co-crystallography trials is directly supported by existing SAR [2][3].

Antiviral Lead Diversification Leveraging the 2-(Methylthio)nicotinate Substructure

The 2-(methylthio)nicotinate moiety is a validated alphavirus inhibitor pharmacophore delivering EC₅₀ = 0.6 μM against CHIKV with a selectivity index of 220 [4]. This compound provides a structurally distinct ester-linked scaffold for SAR expansion around the 4-arylthiazole recognition element. Replacing the naphthalen-2-yl group (present in the lead amide series) with the 4-phenyl group (present in this compound) allows systematic exploration of aryl substitution effects on antiviral potency and cytotoxicity, while the ester linker may confer different intracellular release kinetics compared to the metabolically stable amide [4][1].

Chemical Biology Probe for BRM/BRG1 BAF Complex Target Engagement with Hydrolytic Turn-Off Capability

The dual-pharmacophore architecture—4-phenylthiazol-2-amine paired with 2-(methylthio)nicotinate—mirrors the recognition elements of BRM/BRG1 ATP Inhibitor-2 (IC₅₀ < 0.005 μM) , but the ester linkage introduces a hydrolytic 'off-switch' absent in the amide-linked clinical candidate. This property is uniquely suited for chemical biology studies requiring transient target engagement: the compound can inhibit BRM/BRG1 ATPase upon cell entry, then be enzymatically inactivated, enabling pulse-chase experimental designs to dissect the temporal requirements of BAF complex remodeling in gene regulation.

Quote Request

Request a Quote for 2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl 2-(methylthio)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.